REACTION_CXSMILES
|
CC1NC(C)=C(C(OC)=O)C([C:22]2[CH:27]=[CH:26][CH:25]=[C:24]([N+:28]([O-])=O)[CH:23]=2)C=1C([O:10][CH2:11][CH2:12][N:13]([CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH3:14])=O.CC1NC(C)=C(C(OC)=O)C([C:47]2[CH:52]=[CH:51][CH:50]=[C:49]([N+:53]([O-])=O)[CH:48]=2)C=1C(OC)=O.[CH3:61]OC(C1C(C2C=CC=C([N+]([O-])=O)C=2)C(C(O)=O)=C(C)NC=1C)=O>>[OH:10][CH2:11][CH2:12][N:13]([CH3:14])[CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[CH:49]1([N:53]=[C:61]=[N:28][CH:24]2[CH2:23][CH2:22][CH2:27][CH2:26][CH2:25]2)[CH2:48][CH2:47][CH2:52][CH2:51][CH2:50]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1C(=O)OCCN(C)CC1=CC=CC=C1)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)C
|
Name
|
alkali hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(NC(=C(C1C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN(CC1=CC=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |